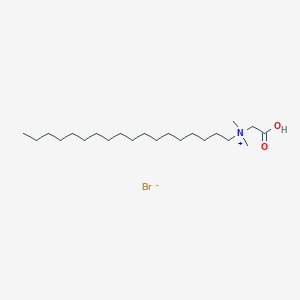
N-(Carboxymethyl)-N,N-dimethyloctadecan-1-aminium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Carboxymethyl)-N,N-dimethyloctadecan-1-aminium bromide is a quaternary ammonium compound with a long hydrophobic alkyl chain and a hydrophilic carboxymethyl group. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Carboxymethyl)-N,N-dimethyloctadecan-1-aminium bromide typically involves the quaternization of N,N-dimethyloctadecylamine with bromoacetic acid. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction can be represented as follows:
N,N-dimethyloctadecylamine+bromoacetic acid→N-(Carboxymethyl)-N,N-dimethyloctadecan-1-aminium bromide
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Carboxymethyl)-N,N-dimethyloctadecan-1-aminium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the carboxymethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield N-(Carboxymethyl)-N,N-dimethyloctadecan-1-aminium hydroxide.
Wissenschaftliche Forschungsanwendungen
N-(Carboxymethyl)-N,N-dimethyloctadecan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in cell lysis and protein extraction protocols.
Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents, emulsifiers, and other cleaning agents.
Wirkmechanismus
The mechanism of action of N-(Carboxymethyl)-N,N-dimethyloctadecan-1-aminium bromide is primarily based on its surfactant properties. The compound reduces surface tension, allowing it to interact with and disrupt lipid membranes. This property is particularly useful in biological applications where cell lysis is required.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cetyltrimethylammonium Bromide (CTAB): Another quaternary ammonium compound with similar surfactant properties.
Dodecyltrimethylammonium Bromide (DTAB): A shorter-chain analogue with similar applications.
Uniqueness
N-(Carboxymethyl)-N,N-dimethyloctadecan-1-aminium bromide is unique due to its carboxymethyl group, which imparts additional hydrophilicity and reactivity compared to other quaternary ammonium compounds. This makes it particularly versatile in various applications, from industrial to biomedical fields.
Eigenschaften
CAS-Nummer |
131293-23-7 |
|---|---|
Molekularformel |
C22H46BrNO2 |
Molekulargewicht |
436.5 g/mol |
IUPAC-Name |
carboxymethyl-dimethyl-octadecylazanium;bromide |
InChI |
InChI=1S/C22H45NO2.BrH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(2,3)21-22(24)25;/h4-21H2,1-3H3;1H |
InChI-Schlüssel |
ZDORHVHYQYGOLM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CC(=O)O.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[2.2.1]heptane-2,6-dicarbonitrile](/img/structure/B14275829.png)
![Hydrazinecarboxylic acid, 2-[(1-pyrenylamino)carbonyl]-, ethyl ester](/img/structure/B14275834.png)
![Ethyl 2-[9-(pyridin-4-ylmethyl)fluoren-9-yl]acetate](/img/structure/B14275835.png)

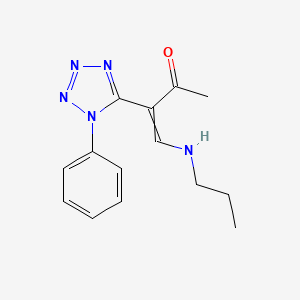
![3-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]propane-1,2-diol](/img/structure/B14275855.png)

![Pyridine, 3-bromo-5-chloro-2-[4-[(tetrahydro-2H-pyran-2-yl)oxy]butyl]-](/img/structure/B14275880.png)
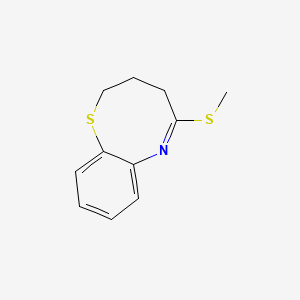
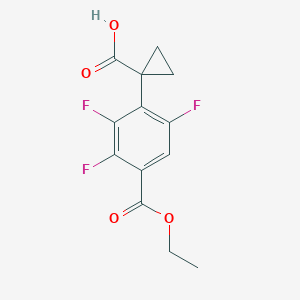
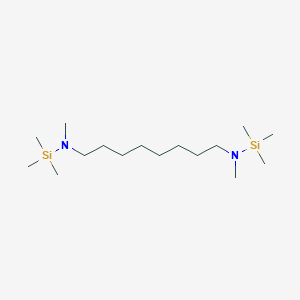
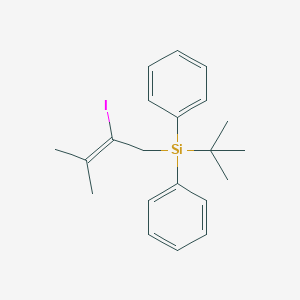

![([1,1'-Biphenyl]-2-yl)(trimethoxy)silane](/img/structure/B14275909.png)
